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4-Hydroxy-3-methoxy-5-methylbenzoic acid

Cat. No.: B13464524
M. Wt: 182.17 g/mol
InChI Key: DVESAUZFVHFEFU-UHFFFAOYSA-N
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Description

Contextual Significance within Phenolic Acid Chemistry

Phenolic acids are a major class of plant secondary metabolites characterized by a phenolic ring and a carboxylic acid function. nih.gov They are broadly divided into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. 4-Hydroxy-3-methoxy-5-methylbenzoic acid belongs to the hydroxybenzoic acid subgroup. These compounds are of significant interest due to their antioxidant properties and various biological activities. nih.gov The specific substitution pattern on the benzene (B151609) ring, including the presence and position of hydroxyl, methoxy (B1213986), and other groups, plays a crucial role in determining the chemical reactivity and biological potential of these molecules. The presence of a free hydroxyl group often imparts antioxidant capacity, while methoxy groups can modulate this activity and affect the compound's solubility and metabolic stability.

Relationship to Structurally Related Benzoic Acid Derivatives

The structure of this compound is closely related to several other well-known benzoic acid derivatives, which are prevalent in nature and have been the subject of extensive research.

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): This is arguably the most closely related and well-studied compound. wikipedia.orgnih.gov this compound can be considered a methylated derivative of vanillic acid, with an additional methyl group at the 5th position of the benzene ring. Vanillic acid is known for its role as a flavoring agent and as an intermediate in the production of vanillin (B372448). wikipedia.org It is found in various plants and is a metabolite of catechins from green tea. wikipedia.org The biotransformation of vanillic acid often involves demethylation and decarboxylation reactions. researchgate.net

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): This compound features two methoxy groups at positions 3 and 5, flanking the hydroxyl group. google.comchemeo.com In contrast, this compound has one methoxy and one methyl group in these positions. The presence of an additional methoxy group in syringic acid compared to vanillic acid can influence its antioxidant activity and other biological properties. researchgate.net

Table 2: Comparison of Structurally Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from this compound
Vanillic AcidC8H8O4168.15Lacks the methyl group at position 5. nih.gov
Syringic AcidC9H10O5198.17Has a methoxy group instead of a methyl group at position 5.
4-Hydroxy-3-methylbenzoic acidC8H8O3152.15Lacks the methoxy group at position 3. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in research specifically focused on this compound. While there is a wealth of information on related compounds such as vanillic acid and syringic acid, including their synthesis, natural occurrence, and biological activities, dedicated studies on this compound are sparse.

The existing research landscape is rich with studies on the synthesis of various hydroxy- and methoxybenzoic acid esters and their potential applications, for example, as antifeedants. Furthermore, the synthesis of molecules for pharmaceutical applications, such as the drug bosutinib, has utilized derivatives of 3-methoxy-4-hydroxybenzoic acid as starting materials. mdpi.com Research has also been conducted on the aminoalkylation of related compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) to create new derivatives with potential pharmacological activities. researchgate.net

The lack of focused research on this compound presents several opportunities for future investigation. Key research gaps include:

Natural Occurrence: There is limited information on whether this compound is a natural product and in which organisms it might be found.

Synthesis: While synthetic routes can be postulated based on known organic chemistry reactions and the synthesis of related compounds, optimized and scalable synthetic methods specifically for this compound are not well-documented.

Physicochemical Properties: Detailed experimental data on its solubility, acidity (pKa), and other physicochemical properties are not readily available.

Biological Activities: The potential antioxidant, antimicrobial, anti-inflammatory, or other biological activities of this specific compound remain largely unexplored. Investigating these properties could reveal unique characteristics conferred by the combination of hydroxyl, methoxy, and methyl substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B13464524 4-Hydroxy-3-methoxy-5-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H10O4/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,10H,1-2H3,(H,11,12)

InChI Key

DVESAUZFVHFEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C(=O)O

Origin of Product

United States

Occurrence and Metabolic Pathways of 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid

Natural Occurrence and Distribution in Biological Systems

There is currently no scientific literature that documents the natural occurrence of 4-Hydroxy-3-methoxy-5-methylbenzoic acid in any biological system. Investigations into the chemical constituents of plants, fungi, bacteria, and animals have not identified this specific compound. While related molecules, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 4-hydroxy-3-methylbenzoic acid, are known to exist in nature, the combined methylation at the 5-position with a methoxy (B1213986) group at the 3-position has not been reported.

Biosynthetic Pathways and Precursors of this compound

The biosynthetic pathways leading to the formation of this compound are unknown, as the compound itself has not been identified from natural sources. Consequently, no precursors have been identified, and no enzymatic processes have been described for its synthesis in living organisms. Research into the biosynthesis of related phenolic acids typically involves pathways such as the shikimate pathway, but any extension of these pathways to the synthesis of this compound is purely speculative without direct evidence.

Metabolic Fates and Biotransformation of this compound

Given the absence of data on its natural occurrence or administration in biological systems, the metabolic fates and biotransformation of this compound have not been studied. There are no reports on its absorption, distribution, metabolism, or excretion in any organism. Therefore, its metabolic products and the enzymes involved in its biotransformation remain uncharacterized.

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid

Total Synthesis Approaches to 4-Hydroxy-3-methoxy-5-methylbenzoic Acid

The total synthesis of this compound can be approached through several strategic pathways, often utilizing readily available starting materials. One plausible route begins with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a common and inexpensive precursor. This synthesis involves the introduction of a methyl group at the C5 position of the aromatic ring, followed by oxidation of the aldehyde group to a carboxylic acid.

A potential synthetic scheme starting from vanillin could proceed as follows:

Aminoalkylation of Vanillin: A Mannich-type reaction on vanillin using formaldehyde (B43269) and a suitable amine can introduce a functional group at the C5 position. This reaction is a well-established method for the functionalization of phenols. researchgate.net

Modification and Removal of the Aminomethyl Group: The introduced aminomethyl group can then be converted to a methyl group through a series of chemical transformations.

Oxidation of the Aldehyde: The final step involves the oxidation of the aldehyde group of the substituted vanillin derivative to a carboxylic acid, yielding this compound. Various oxidizing agents can be employed for this transformation. wikipedia.org

Alternatively, a synthesis could commence from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). This approach would necessitate the selective demethylation of one of the methoxy (B1213986) groups and subsequent replacement with a methyl group, a process that can be challenging due to the similar reactivity of the two methoxy groups. google.comwikipedia.org

Another hypothetical route could start from 3-methoxy-5-methylphenol. This would involve the introduction of a carboxyl group onto the aromatic ring, likely through a formylation reaction followed by oxidation. Ortho-formylation of phenols is a known transformation that could potentially be directed to the position para to the hydroxyl group. orgsyn.orgprepchem.com

Synthesis of Analogues and Derivatives of this compound

The structural scaffold of this compound allows for a variety of derivatization strategies to generate a library of analogues with potentially modified physicochemical and biological properties.

Esterification and Etherification Reactions

The carboxylic acid and phenolic hydroxyl groups are prime targets for esterification and etherification reactions, respectively.

Esterification: The carboxyl group can be readily converted to a wide range of esters through reaction with various alcohols under acidic conditions or by using coupling agents. For instance, the synthesis of methyl, ethyl, and other alkyl esters of similar hydroxybenzoic acids is a common practice. nih.govnist.gov

Reactant (Alcohol)Reaction ConditionsProduct
MethanolAcid catalyst (e.g., H₂SO₄), refluxMethyl 4-hydroxy-3-methoxy-5-methylbenzoate
EthanolAcid catalyst (e.g., H₂SO₄), refluxEthyl 4-hydroxy-3-methoxy-5-methylbenzoate
IsopropanolAcid catalyst (e.g., H₂SO₄), refluxIsopropyl 4-hydroxy-3-methoxy-5-methylbenzoate

Etherification: The phenolic hydroxyl group can be alkylated to form ethers. This is typically achieved by reacting the compound with an alkyl halide in the presence of a base. O-alkylation of vanillin and related compounds has been reported, suggesting similar reactivity for this compound. researchgate.netresearchgate.net

Reactant (Alkyl Halide)BaseProduct
Methyl iodideK₂CO₃4-methoxy-3-methoxy-5-methylbenzoic acid
Ethyl bromideK₂CO₃4-ethoxy-3-methoxy-5-methylbenzoic acid
Benzyl chlorideK₂CO₃4-(benzyloxy)-3-methoxy-5-methylbenzoic acid

Aromatic Substitution and Functionalization of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. The directing effects of these substituents, along with the deactivating effect of the carboxyl group, will influence the position of incoming electrophiles.

Nitration: Nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) has been shown to occur at the C5 position to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid. chemicalbook.com Given the similar electronic nature of the target molecule, nitration would be expected to occur at the position ortho to the hydroxyl group and meta to the carboxyl group.

Aminoalkylation: As mentioned in the total synthesis section, aminoalkylation via the Mannich reaction is a viable method for introducing aminomethyl groups onto the aromatic ring of phenols. researchgate.net

Chemo-Enzymatic Synthesis and Biocatalytic Transformations of this compound

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach for the production and modification of complex molecules with high selectivity and under mild reaction conditions.

While specific studies on the chemo-enzymatic synthesis of this compound are limited, the broader field of biocatalysis offers promising avenues. Enzymes such as laccases and peroxidases have been used for the polymerization of phenolic acids like syringic acid, suggesting potential for similar transformations with the target molecule. wikipedia.org

Furthermore, the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, highlighting the potential for developing biocatalytic routes to substituted benzoic acids. researchgate.netjmb.or.kr Carboxylic acid reductases are enzymes capable of reducing carboxylic acids to aldehydes, and their application could be explored for the transformation of this compound. nih.gov

The development of specific enzymes through directed evolution and protein engineering could enable highly selective transformations, such as hydroxylation, methylation, or demethylation, at specific positions on the aromatic ring, providing a green and efficient alternative to traditional chemical methods.

Biological Activities and Mechanistic Investigations of 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid

In Vitro Studies of 4-Hydroxy-3-methoxy-5-methylbenzoic Acid

No specific in vitro studies investigating the biological effects of this compound at the cellular, subcellular, or enzymatic level were identified in the available scientific literature.

Cellular and Subcellular Level Investigations

There is currently a lack of published research detailing the effects of this compound on cell lines, primary cells, or isolated subcellular components. Consequently, data regarding its potential cytotoxicity, effects on cell proliferation, or impact on cellular morphology and function are not available.

Enzymatic Modulation and Interaction Studies

No studies were found that specifically investigated the modulatory or inhibitory effects of this compound on specific enzymes. Therefore, information regarding its potential to interact with and alter the function of enzymatic targets is not documented.

In Vivo Studies of this compound in Non-Human Models

A comprehensive search of scientific databases did not reveal any in vivo studies conducted on non-human models to evaluate the physiological or pharmacological effects of this compound. Research on the systemic effects, metabolic fate, or potential therapeutic efficacy of this compound in animal models has not been published.

Molecular Mechanisms of Action for this compound

Due to the absence of dedicated research, the molecular mechanisms of action for this compound remain unelucidated.

Cellular Target Identification and Validation

There is no available data identifying or validating specific cellular targets with which this compound may interact. The molecular binding partners and the direct targets responsible for any potential biological activity have not been determined.

Intracellular Signaling Pathway Elucidation

Investigations into the influence of this compound on intracellular signaling pathways have not been reported. As a result, there is no information on whether this compound can modulate key signaling cascades involved in cellular processes.

A document was found detailing the synthesis of this compound Salt, indicating that the compound can be produced for research purposes. guidechem.com

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid Derivatives

Elucidating Key Structural Features for Biological Efficacy

The foundational phenyl ring is critical, often engaging in hydrophobic interactions with biological targets. iomcworld.com The planarity of this aromatic system, a result of its sp2 hybridized carbons, is thought to facilitate insertion into the binding pockets of target proteins. iomcworld.com The substituents on this ring—the hydroxyl (-OH), methoxy (B1213986) (-OCH3), methyl (-CH3), and carboxylic acid (-COOH) groups—are the primary determinants of potency and selectivity.

Hydroxyl and Methoxy Groups: The phenolic hydroxyl group at position 4 and the methoxy group at position 3 are crucial. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a target protein. The methoxy group is primarily a hydrogen bond acceptor. The relative positions of these groups influence the electronic properties of the ring and their ability to form stable complexes.

Carboxylic Acid Group: The carboxylic acid moiety is a key feature, providing a site for strong ionic interactions or hydrogen bonding. Its acidic nature is often essential for binding to specific targets. Modifications of this group, for instance, by converting it to an ester or an amide, can significantly alter the biological activity. In studies on related benzamides, the nature of the amide substituent was found to be a major driver of potency. nih.gov For example, introducing benzylic heteroaromatic amide moieties led to more potent compounds. nih.gov

Methyl Group: The methyl group at position 5 provides steric bulk and increases lipophilicity. This can influence how the molecule fits into a binding site and its ability to cross cell membranes. The size and nature of substituents at this position can be fine-tuned to optimize activity.

Structural ModificationPositionObserved/Potential Impact on Biological EfficacyRationale
Esterification of Carboxylic Acid1Alters potency and pharmacokinetic properties.Masks the acidic proton, reducing ionic interactions but potentially increasing membrane permeability.
Conversion to Amide1Can significantly increase or decrease activity depending on the amide substituent.Introduces new hydrogen bonding capabilities and steric bulk, influencing binding affinity. nih.gov
Removal of Hydroxyl Group4Generally leads to a significant loss of activity.Eliminates a key hydrogen bond donor/acceptor site crucial for target interaction.
Modification of Methoxy Group3Potency is sensitive to the size and nature of the alkoxy group.Affects steric fit and hydrogen bonding capacity within the target's binding pocket.
Substitution of Methyl Group5Impacts lipophilicity and steric interactions.Larger or more polar groups can enhance or hinder the fit within a specific binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Hydroxy-3-methoxy-5-methylbenzoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For analogues of this compound, QSAR models can predict the biological potency of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to design more effective molecules. nih.gov

The development of a QSAR model begins with a dataset of analogues that have been synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). For each analogue, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. wikipedia.org

Common descriptors used in QSAR studies include:

Electronic parameters: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

Steric parameters: Such as Taft's steric parameter (Es) or molar refractivity (MR), which describe the size and bulk of substituents. nih.gov

Once the descriptors and biological activity data are compiled, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate a mathematical equation that takes the form:

Activity = f(descriptor1, descriptor2, ... descriptorN) + error wikipedia.org

This equation represents the QSAR model. A robust model will have high statistical significance and predictive power, which is assessed through internal and external validation techniques. researchgate.net For a series of this compound analogues, a QSAR study might reveal, for example, that biological activity is positively correlated with the lipophilicity of the substituent at the 5-position but negatively correlated with its steric bulk. Such insights allow researchers to prioritize the synthesis of new compounds with a higher probability of success, saving time and resources. nih.gov

Analogue (Hypothetical)R-Group at C5LogP (Lipophilicity)Es (Steric Parameter)Biological Activity (IC50, µM)
1-CH32.1-1.2415.2
2-CH2CH32.6-1.3110.5
3-H1.60.0035.8
4-Cl2.3-0.9718.1
5-C(CH3)33.5-2.4642.3

Ligand-Target Interaction Analysis and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. jpmsonline.com This method is instrumental in understanding the molecular basis of the biological activity of compounds like this compound and its derivatives. By simulating the binding process, researchers can visualize the specific interactions that stabilize the ligand-receptor complex and estimate the strength of this binding, often expressed as a binding affinity or docking score (e.g., in kcal/mol). nih.gov

The process involves creating a three-dimensional model of the target protein, often obtained from crystallographic data from sources like the Protein Data Bank (PDB). A computational algorithm then samples numerous possible conformations of the ligand within the active site of the target protein, calculating the binding energy for each pose. nih.gov

For a derivative of this compound, a docking study would reveal the key amino acid residues in the target's active site that interact with the ligand. These interactions typically include:

Hydrogen Bonds: The phenolic hydroxyl group and the carboxylic acid group are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or aspartic acid. jpmsonline.com

Hydrophobic Interactions: The benzene (B151609) ring and the methyl group can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. jpmsonline.comnih.gov

Ionic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like lysine (B10760008) or arginine.

In a study on the structurally related ferulic acid (4-hydroxy-3-methoxycinnamic acid), molecular docking revealed that the compound could interact with breast cancer cell line (MCF-7) receptors with favorable binding affinity. nih.govnih.gov The most optimal interaction involved 12 hydrophobic interactions and 4 polar hydrogen interactions. nih.gov Such analyses provide a structural rationale for the observed biological activity and can explain the results of SAR studies. For example, if a specific hydrogen bond is shown to be critical for binding, any modification to the functional group involved would be predicted to decrease activity.

Target Protein (Hypothetical)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZThis compound-7.8LYS-76Hydrogen Bond (with -COOH)
ASP-184Hydrogen Bond (with 4-OH)
LEU-130, VAL-84Hydrophobic Interaction (with phenyl ring)
Receptor ABCThis compound-8.2ARG-210Ionic Interaction (with -COO-)
SER-155Hydrogen Bond (with 4-OH)
ILE-205, PHE-250Hydrophobic Interaction (with methyl group and ring)

Analytical Methodologies for the Detection and Characterization of 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental in isolating 4-hydroxy-3-methoxy-5-methylbenzoic acid from sample matrices, a critical step prior to its characterization and quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its non-volatile and polar nature. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters in an HPLC method for this compound would include a C18 column, a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, and UV detection. The acidic modifier (e.g., formic acid or phosphoric acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. Detection is typically performed at a wavelength where the benzene (B151609) ring exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

ParameterConditionPurpose
Column C18 (Octadecylsilyl)Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Separates compounds based on polarity; formic acid ensures the analyte is in its protonated form.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale separations.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, typically around 254 nm or 280 nm, for aromatic compounds.
Injection Volume 10 µLStandard volume for introducing the sample into the system.

Gas Chromatography (GC) is less directly applicable to this compound in its native form due to the compound's low volatility and high polarity, stemming from the carboxylic acid and hydroxyl functional groups. Direct injection into a hot GC inlet would likely lead to thermal degradation and poor chromatographic performance.

To overcome this limitation, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens in the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. This reaction significantly reduces the compound's polarity and allows it to be readily vaporized and passed through a GC column. Following derivatization, the resulting ether-ester is analyzed, typically using a nonpolar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of this compound and for its quantification. Each method provides unique information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxyl group, as well as the hydroxyl proton. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH~7.5-7.7Singlet or narrow doublet
Hydroxyl OHVariable, broad singletSinglet
Methoxy OCH₃~3.9Singlet
Methyl CH₃~2.3Singlet
Carboxylic Acid COOH>10, broad singletSinglet

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it provides high selectivity and sensitivity for detection and quantification.

In a typical mass spectrum, the compound will show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to its molecular weight. High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of the molecular formula. Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information, confirming the presence of specific functional groups and their arrangement. Common fragmentation pathways for this molecule would include the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), water (H₂O), or carbon dioxide (CO₂) from the carboxylic acid.

Table 3: Expected Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio)IonDescription
182[M]⁺Molecular Ion
167[M - CH₃]⁺Loss of a methyl radical
139[M - COOH]⁺Loss of the carboxyl group
124[M - COOH - CH₃]⁺Subsequent loss of a methyl radical

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs IR radiation at specific frequencies corresponding to the vibrations (stretching, bending) of its chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

A distinct, sharp peak around 3500-3700 cm⁻¹ corresponding to the phenolic O-H stretch.

A strong absorption band around 1680-1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1500-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring.

Bands around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ would be associated with C-O stretching vibrations of the carboxylic acid and methoxy group.

Table 4: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
~3550 (sharp)O-H StretchPhenolic Hydroxyl
1680-1710C=O StretchCarboxylic Acid
1500-1600C=C StretchAromatic Ring
1200-1300C-O StretchCarboxylic Acid / Ether

Advanced Detection and Quantification in Complex Biological and Environmental Matrices

The accurate detection and quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples (soil, water) are crucial for understanding its metabolic fate, environmental persistence, and potential biological activity. Given its phenolic acid structure, advanced analytical methodologies, primarily centered around chromatography coupled with mass spectrometry, are employed to achieve the necessary sensitivity and selectivity to isolate it from interfering matrix components.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represent the gold standard for the analysis of such compounds in biological matrices. These techniques offer excellent separation efficiency, specificity, and the ability to quantify analytes at very low concentrations. For environmental samples, gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly after a derivatization step to increase the volatility of the analyte.

The general workflow for analyzing this compound in these complex samples involves several key stages:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological fluids. For soil and other solid environmental samples, methods like accelerated solvent extraction (ASE) may be utilized.

Chromatographic Separation: The prepared extract is injected into a chromatographic system. Reversed-phase chromatography is typically used for polar compounds like phenolic acids, with columns such as a C18. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity. For LC-MS/MS, the analysis is often performed in the negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This enhances specificity by filtering out background noise. For GC-MS, detection is typically performed using electron impact (EI) ionization.

Method validation is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

The following tables present representative data from studies on the analysis of structurally similar phenolic acids in various complex matrices, illustrating the performance of these advanced analytical techniques. While specific data for this compound is not extensively published, these findings provide a strong indication of the expected performance of well-developed analytical methods.

Representative Performance of LC-MS/MS for Phenolic Acid Quantification in Biological Fluids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suitable for quantifying polar metabolites in complex biological fluids like plasma and urine. The direct injection of diluted urine or protein-precipitated plasma allows for high-throughput analysis.

ParameterUrine researchgate.netPlasma nih.gov
Instrumentation LC-MS/MS with APCILC-MS/MS
Sample Preparation Direct injection after dilutionProtein precipitation
Linearity (r²) >0.990.9990
Limit of Quantification (LOQ) 0.1 - 0.25 µg/mL42.4 nmol/L
Precision (RSD%) < 15%2.4% - 4.4%
Accuracy/Recovery (%) 85-115%97.9% - 100.1%

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Representative Performance of HPLC-DAD for Phenolic Acid Quantification in Plant Extracts

For matrices rich in phenolic compounds, such as plant extracts, HPLC coupled with a Diode-Array Detector (DAD) offers a robust and reliable method for simultaneous quantification.

ParameterMethod 1 researchgate.netMethod 2 cabidigitallibrary.org
Instrumentation HPLC-DADHPLC-DAD
Matrix General Plant ExtractEthanol Leaf Extract
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.35 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL0.03 µg/mL
Precision (RSD%) < 5%< 10.19%
Accuracy/Recovery (%) 98.33% - 101.12%Not Specified

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Representative Performance of GC-MS for Organic Compound Quantification in Environmental Samples

Gas chromatography-mass spectrometry is a powerful technique for the analysis of organic compounds in environmental matrices like soil. This often requires a derivatization step to make the polar analytes amenable to gas chromatography.

ParameterSoil mdpi.com
Instrumentation GC-MS
Sample Preparation Accelerated Solvent Extraction (ASE)
Linearity (r²) 0.999
Limit of Quantification (LOQ) 0.04 mg/kg
Precision (RSD%) 2.0% - 7.5%
Accuracy/Recovery (%) 76% - 98%

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These advanced methodologies, with their rigorous validation, provide the necessary tools to accurately detect and quantify this compound in challenging biological and environmental samples, thereby facilitating further research into its significance.

Future Research Directions and Potential Applications for 4 Hydroxy 3 Methoxy 5 Methylbenzoic Acid

Emerging Roles in Chemical Biology and Green Chemistry

Currently, there is a significant lack of published research specifically detailing the roles of 4-hydroxy-3-methoxy-5-methylbenzoic acid in chemical biology and green chemistry. However, based on the known biological activities of similar phenolic acids, this compound represents a promising area for future investigation.

Future research could explore its potential as a bioactive molecule. For instance, studies on its antioxidant, anti-inflammatory, or antimicrobial properties would be valuable. The presence of a hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring, characteristic of many bioactive natural products, suggests that it may exhibit interesting biological effects. Its potential role as an enzyme inhibitor or a signaling molecule in biological pathways remains an unexplored field.

In the context of green chemistry, the biodegradability and potential for derivation from renewable resources, such as lignin, are key areas for future research. Investigating its environmental fate and its utility as a green solvent or a building block for biodegradable materials could reveal sustainable applications.

Table 1: Potential Research Areas in Chemical Biology and Green Chemistry

Research Area Potential Focus for this compound

| Chemical Biology | - Investigation of antioxidant and radical scavenging activity.

  • Screening for antimicrobial and anti-inflammatory properties.
  • Elucidation of its role in enzyme inhibition or modulation of cellular pathways. | | Green Chemistry | - Assessment of biodegradability and ecotoxicity.
  • Exploration as a bio-based platform chemical.
  • Use in the synthesis of environmentally benign chemicals and materials. |
  • Opportunities for Material Science and Polymer Development

    Future research could focus on its use as a building block for novel polyesters or polycarbonates. The introduction of the additional methyl group on the aromatic ring, compared to its parent compound vanillic acid, could influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. Its potential to be derived from bio-based sources makes it an attractive candidate for the development of sustainable and renewable polymers.

    Table 2: Potential Applications in Material Science and Polymer Development

    Application Area Potential Role of this compound
    Monomer Synthesis - Can potentially be used as a monomer for producing bio-based polyesters, polyamides, and polycarbonates.
    Polymer Modification - Could be grafted onto existing polymer chains to impart specific properties like antioxidant or UV-stabilizing effects.
    Functional Materials - Exploration for use in the synthesis of liquid crystal polymers or other functional materials where the specific substitution pattern may be advantageous.

    Innovative Synthetic Routes and Sustainable Production Methods

    Detailed innovative or sustainable synthetic routes specifically for this compound are not extensively documented. General synthetic strategies for substituted benzoic acids could be adapted for its production.

    Future research should aim to develop green and sustainable methods for its synthesis. This could involve biocatalytic routes using engineered microorganisms or enzymes to perform specific methylation or oxidation steps on bio-based precursors. Chemo-catalytic methods using renewable feedstocks and environmentally benign reagents would also be a valuable area of investigation. For example, processes starting from lignin-derived platform chemicals could offer a sustainable pathway to this compound.

    Interdisciplinary Research Avenues and Challenges in this compound Studies

    The study of this compound is currently hampered by a lack of fundamental research. The primary challenge is the absence of dedicated studies on its synthesis, properties, and applications.

    Interdisciplinary research will be crucial to unlocking its potential. Collaborations between synthetic chemists, biochemists, material scientists, and toxicologists will be necessary to build a comprehensive understanding of this compound. Key research avenues include:

    Pharmacology and Medicinal Chemistry: Investigating its potential therapeutic effects, including its mechanism of action at a molecular level.

    Food Science and Nutrition: Assessing its potential as a natural preservative or a nutraceutical, given the properties of similar phenolic compounds.

    Environmental Science: Studying its role in soil and plant chemistry, as well as its potential for bioremediation.

    The main challenge will be to generate initial data to attract further research interest. The development of efficient and scalable synthetic routes is a critical first step to enable more extensive studies across various disciplines.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-Hydroxy-3-methoxy-5-methylbenzoic acid, and how can reaction conditions be optimized?

    • Methodology : Synthesis of structurally similar benzoic acid derivatives often involves coupling reactions. For example, glycine benzyl ester coupling with 4-amino-5-chloro-2-methoxybenzoic acid derivatives under catalytic hydrogenation has been used for analogous compounds . For the target compound, methyl group introduction at the 5-position may require Friedel-Crafts alkylation or directed ortho-methylation using organometallic reagents. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize demethylation of the methoxy group.

    Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

    • Methodology :

    • NMR : The aromatic proton environment can be resolved using 1H^1H-NMR in deuterated DMSO, with expected signals for the methyl group (~2.3 ppm, singlet) and methoxy group (~3.8 ppm, singlet). 13C^{13}C-NMR will show distinct peaks for the carboxylic acid carbon (~170 ppm) and methoxy carbon (~56 ppm) .
    • IR : Key absorption bands include O-H stretching (2500–3000 cm1^{-1}), C=O (1680–1720 cm1^{-1}), and methoxy C-O (1250–1300 cm1^{-1}) .
    • MS : High-resolution mass spectrometry (HRMS) in negative ion mode can confirm the molecular ion [M-H]^-, with fragmentation patterns indicating loss of CO2_2 (44 Da) .

    Q. What are the stability considerations for this compound under different storage conditions?

    • Methodology : Stability studies on analogous hydroxy-methoxy benzoic acids suggest storage at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the phenolic -OH group. Avoid prolonged exposure to moisture, which can hydrolyze the methoxy group . Degradation products can be monitored via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water (0.1% TFA) gradient .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

    • Methodology : Comparative binding assays (e.g., dopamine D2 and serotonin 5-HT3 receptor studies) can clarify functional differences. For example, benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid showed variable receptor affinities depending on substituent positioning . Dose-response curves and molecular docking simulations (using software like AutoDock Vina) can identify critical interactions, such as hydrogen bonding with the methoxy group.

    Q. What advanced analytical techniques are recommended for assessing purity and isomeric impurities in this compound?

    • Methodology :

    • Chiral HPLC : To separate enantiomers (if present), use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.
    • GC-MS : For volatile impurities, derivatize the carboxylic acid with BSTFA and analyze using a DB-5MS column .
    • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 100 K) can confirm regiochemistry and detect polymorphic forms .

    Q. How does the substitution pattern (hydroxy, methoxy, methyl) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

    • Methodology : The electron-donating methoxy group at the 3-position deactivates the aromatic ring, reducing electrophilicity at the 4-hydroxy position. Competitive experiments with methyl ester derivatives (e.g., coupling with amines) can quantify reactivity differences. DFT calculations (Gaussian 09) can model charge distribution and predict sites for electrophilic attack .

    Q. What strategies are effective for crystallographic data collection and refinement of this compound?

    • Methodology : Slow evaporation from ethanol/water (7:3) at 4°C promotes single-crystal growth. Data collection at synchrotron facilities (λ = 0.71073 Å) improves resolution for heavy-atom-free structures. Refinement with SHELXL-2018 incorporates restraints for disordered methyl/methoxy groups .

    Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

    • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at the 5-methyl position) and evaluate in vitro bioactivity (e.g., COX-2 inhibition assays). Use multivariate analysis (PCA or PLS) to correlate electronic parameters (Hammett σ) with activity. In vivo pharmacokinetic studies (rodent models) assess bioavailability, focusing on carboxylic acid prodrug strategies .

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